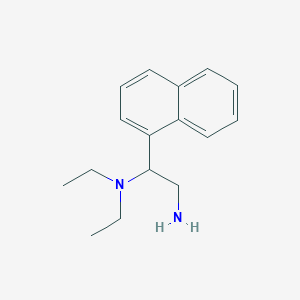
N1,N1-Diethyl-1-(naphthalen-1-yl)-1,2-ethanediamine
Cat. No. B8602367
M. Wt: 242.36 g/mol
InChI Key: LQXYDGUGCJOIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04920116
Procedure details


To a suspension of 0.76 g (0.02 mol) of lithium aluminum hydride in 100 mL of dry diethyl ether under a nitrogen atmosphere and cooled to -10° to 0° C. add carefully in portions 10.67 g (0.08 mol) of aluminum chloride. When the initial reaction has ceased add dropwise a solution of 2.68 g (0.01 mol) of α-azidomethyl-N,N-diethyl-1-naphthalenemethanamine in 50 mL of diethylether. When the addition is complete allow the reaction mixture to warm to room temperature. Follow the progress of the reaction by thin-layer chromatography on silica gel. At the completion of the reaction carefully quench the excess reducing agent by the addition of sodium sulfate decahydrate. Filter the solids and wash the solids with 500 mL of hot methylene chloride. Dry the filtrate over anhydrous sodium sulfate. Filter the drying agent and remove the solvent in vacuo to obtain the title compound.



Name
α-azidomethyl-N,N-diethyl-1-naphthalenemethanamine
Quantity
2.68 g
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].[N:11]([CH2:14][CH:15]([C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:24]=[CH:23][CH:22]=1)[N:16]([CH2:19][CH3:20])[CH2:17][CH3:18])=[N+]=[N-]>C(OCC)C>[CH2:19]([N:16]([CH2:17][CH3:18])[CH:15]([C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:24]=[CH:23][CH:22]=1)[CH2:14][NH2:11])[CH3:20] |f:0.1.2.3.4.5,6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.76 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
10.67 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
α-azidomethyl-N,N-diethyl-1-naphthalenemethanamine
|
|
Quantity
|
2.68 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC(N(CC)CC)C1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -10° to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When the initial reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the progress of the reaction by thin-layer chromatography on silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully quench the
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by the addition of sodium sulfate decahydrate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the solids
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the solids with 500 mL of hot methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the filtrate over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the drying agent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the solvent in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C(CN)C1=CC=CC2=CC=CC=C12)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
